3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 108640-14-8): A Privileged Scaffold in Modern CNS and Anti-Inflammatory Drug Discovery
3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 108640-14-8): A Privileged Scaffold in Modern CNS and Anti-Inflammatory Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the transition from flat, sp2-rich molecules to three-dimensional, sp3-rich architectures is a critical strategy for improving clinical success rates. 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 108640-14-8) represents a highly privileged, conformationally restricted diamine scaffold. By acting as a rigid bioisostere for flexible piperidine and tropane rings, this bicyclic framework minimizes the entropic penalty of receptor binding while significantly enhancing metabolic stability. This technical whitepaper explores the physicochemical properties, synthetic functionalization workflows, and pharmacological applications of this scaffold, specifically its role in developing next-generation anti-inflammatory agents and neuroprotective Gamma-Secretase Modulators (GSMs).
Structural Pharmacology & Physicochemical Profile
The core architecture of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine features an ethylene bridge (C6-C7) that forces the embedded piperidine ring into a rigid boat or chair conformation. This structural rigidity is paramount: it projects the basic nitrogen (N3) and the primary amine (C8) along highly defined, predictable vectors.
Table 1: Physicochemical Properties of CAS 108640-14-8
To facilitate structure-based drug design (SBDD), the fundamental quantitative properties of the scaffold are summarized below[1]:
| Property | Value | Pharmacological Implication |
| Chemical Name | 3-Ethyl-3-azabicyclo[3.2.1]octan-8-amine | Standardized nomenclature for SBDD. |
| CAS Registry Number | 108640-14-8 | Unique identifier for procurement and IP. |
| Molecular Formula | C9H18N2 | Low molecular weight allows for extensive functionalization. |
| Molecular Weight | 154.25 g/mol | High Ligand Efficiency (LE) potential. |
| Topological Polar Surface Area | 29.3 Ų | Excellent blood-brain barrier (BBB) penetrance potential. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Reactive site for cross-coupling or amidation. |
| Hydrogen Bond Acceptors | 2 (Amines) | Facilitates target kinase/protease interactions. |
| Rotatable Bonds | 1 (Ethyl group) | High conformational rigidity. |
Mechanistic Role in Drug Design: Causality and E-E-A-T
The selection of the azabicyclo[3.2.1]octane core over a standard piperidine is driven by strict thermodynamic and pharmacokinetic causality.
1. Entropic Optimization: When a flexible piperidine binds to a target receptor, it must adopt a specific bioactive conformation, resulting in a high entropic penalty. By pre-organizing the spatial arrangement of the pharmacophores, the azabicyclo[3.2.1]octane core minimizes this entropic cost, often leading to a 5- to 100-fold increase in binding affinity[2],[3]. 2. Metabolic Shielding: The steric bulk of the bicyclic framework physically shields the amine from rapid oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6), thereby extending the pharmacokinetic half-life of the drug candidate[4].
Application 1: NAAA Inhibitors for Inflammation
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) is a lysosomal enzyme that degrades palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid. Replacing a flexible piperidine with the 3-azabicyclo[3.2.1]octane core yields submicromolar NAAA inhibitors. The ethylene bridge provides optimal van der Waals contacts with the hydrophobic residues of the NAAA binding pocket, while the constrained geometry precisely aligns the functionalized pharmacophore with the catalytic cysteine residue (Cys126) for non-covalent inhibition[2],[3].
Application 2: Gamma-Secretase Modulators (GSMs)
In Alzheimer's disease research, derivatives of 3-azabicyclo[3.2.1]octan-8-amine are utilized as GSMs, such as the clinical candidate Nivegacetor[5]. The rigid scaffold stabilizes the interaction between the presenilin-1 (PSEN1) catalytic subunit and the amyloid precursor protein (APP). This stabilization increases the processivity of the enzyme, shifting the cleavage of APP away from the toxic Aβ42 isoform toward shorter, neuroprotective fragments like Aβ38[6].
Experimental Workflows: Scaffold Functionalization
To integrate the 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine core into a larger drug molecule, the primary amine at the C8 position is typically functionalized via a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.
Self-Validating Protocol: N-Arylation via Buchwald-Hartwig Cross-Coupling
Causality & Design: The primary amine at the 8-position is sterically hindered by the bicyclic framework. Standard SNAr reactions often fail or require harsh conditions that degrade the substrate. Palladium-catalyzed cross-coupling overcomes this activation energy barrier. BrettPhos is selected as the ligand because its bulky, electron-rich biaryl structure accelerates reductive elimination, specifically preventing the formation of undesired bis-arylated byproducts common with primary amines.
Step-by-Step Methodology:
-
Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd2(dba)3 (0.02 equiv, 2 mol % Pd) and BrettPhos (0.04 equiv). The Pd2(dba)3 provides the active Pd(0) species necessary for the catalytic cycle.
-
Substrate Addition: Add the aryl halide electrophile (1.0 equiv) and 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine (1.2 equiv). The slight excess of the amine ensures complete conversion of the limiting electrophile.
-
Base Addition: Add sodium tert-butoxide (NaOtBu) (1.4 equiv). Note: If the aryl halide contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with anhydrous Cs2CO3 (2.0 equiv).
-
Solvent & Degassing: Add anhydrous, degassed toluene (0.2 M relative to the aryl halide). Toluene is chosen because it dissolves the neutral organic substrates and the active palladium-phosphine complex while keeping the polar inorganic salts suspended. Purge the suspension with argon for 5 minutes.
-
Reaction Execution: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12–16 hours. The high temperature is required to overcome the activation energy of the oxidative addition step. Monitor via LC-MS.
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH gradient) to isolate the N-arylated pharmacophore[6],[5].
Figure 1: Palladium-catalyzed Buchwald-Hartwig cross-coupling workflow for scaffold functionalization.
Pharmacological Signaling & Therapeutic Pathways
Once functionalized, the azabicyclo[3.2.1]octane derivatives act as highly selective modulators of their target enzymes. The diagram below illustrates the logical relationship between the administration of the functionalized scaffold, its interaction with the target enzyme (such as NAAA or PSEN1), and the resulting downstream therapeutic effect.
Figure 2: Mechanism of action for azabicyclo[3.2.1]octane modulators altering enzymatic cleavage.
Conclusion
The 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 108640-14-8) scaffold is a masterclass in rational drug design. By enforcing strict conformational geometry, it circumvents the entropic penalties associated with flexible aliphatic rings, resulting in superior target affinity and metabolic stability. Whether deployed in the synthesis of potent NAAA inhibitors for inflammatory diseases or Gamma-Secretase Modulators for Alzheimer's, this building block remains an indispensable tool for modern medicinal chemists.
References
-
Title: 1-Ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine Properties (Includes CAS 108640-14-8 Data) Source: ChemSrc URL: [Link]
-
Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central URL: [Link]
-
Title: Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabicyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL: [Link]
- Title: 7-phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)
-
Title: Nivegacetor - Drug Approvals International Source: Drug Approvals International URL: [Link]
Sources
- 1. CAS#:1006957-17-0 | 1-Ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine | Chemsrc [chemsrc.com]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugapprovalsint.com [drugapprovalsint.com]
- 6. WO2020120521A1 - 7-phenoxy-n-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazol-2-amine derivatives and related compounds as gamma-secretase modulators for the treatment of alzheimer's disease - Google Patents [patents.google.com]
